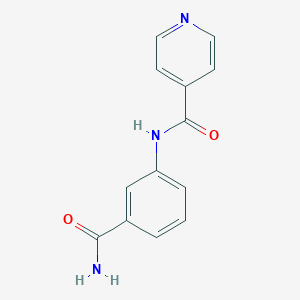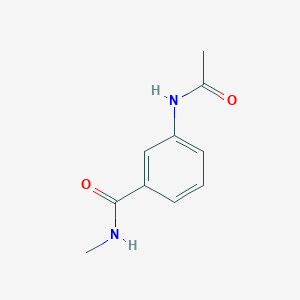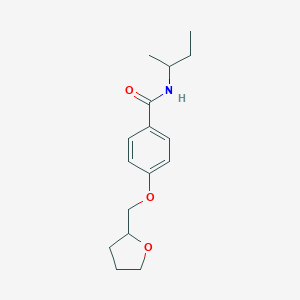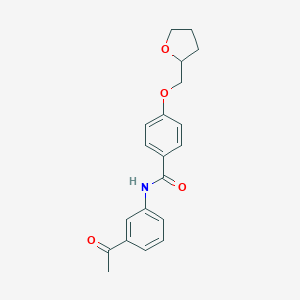![molecular formula C14H17N3O3S B267310 N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267310.png)
N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, also known as AG490, is a synthetic compound that has been extensively studied for its potential application in scientific research. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in the regulation of various cellular processes.
Mechanism of Action
N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This results in the inhibition of downstream signaling events, such as gene transcription and cell proliferation.
Biochemical and Physiological Effects:
N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of various oncogenes. In animal models of inflammatory diseases, N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to reduce inflammation, improve joint swelling and pain, and reduce skin lesions.
Advantages and Limitations for Lab Experiments
N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is a potent and specific inhibitor of the JAK/STAT signaling pathway, making it a valuable tool for studying the role of this pathway in various cellular processes. N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to the use of N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea in lab experiments. One limitation is that it is a synthetic compound, and therefore may not accurately reflect the effects of natural inhibitors of the JAK/STAT pathway. Additionally, N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to have off-target effects on other kinases, which may complicate interpretation of results.
Future Directions
There are several future directions for research on N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea. One area of interest is in the development of more potent and specific inhibitors of the JAK/STAT pathway, which may have greater therapeutic potential in cancer and inflammatory diseases. Another direction is in the investigation of the role of JAK/STAT signaling in other cellular processes, such as development and differentiation. Finally, the use of N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea in combination with other drugs or therapies may also be explored as a potential strategy for improving treatment outcomes in cancer and inflammatory diseases.
Conclusion:
In conclusion, N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a synthetic compound that has been extensively studied for its potential application in scientific research. It is a potent inhibitor of the JAK/STAT signaling pathway, and has shown promise in the treatment of cancer and inflammatory diseases. While there are some limitations to its use in lab experiments, N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea remains a valuable tool for studying the role of the JAK/STAT pathway in various cellular processes. Future research on N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea and related compounds may lead to the development of new and more effective therapies for these diseases.
Synthesis Methods
The synthesis of N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isothiocyanate with N-acetyl glycine methyl ester in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea in high purity.
Scientific Research Applications
N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its potential application in various scientific research fields. One of the most promising applications of N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is in cancer research. The JAK/STAT signaling pathway is known to play a critical role in the development and progression of cancer. By inhibiting this pathway, N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
In addition to cancer research, N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has also been studied for its potential application in the treatment of various inflammatory diseases, such as rheumatoid arthritis and psoriasis. The JAK/STAT pathway is also involved in the regulation of the immune system, and by inhibiting this pathway, N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to reduce inflammation and improve symptoms in animal models of these diseases.
properties
Product Name |
N-acetyl-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea |
|---|---|
Molecular Formula |
C14H17N3O3S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C14H17N3O3S/c1-10(18)15-14(21)16-12-4-2-11(3-5-12)13(19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3,(H2,15,16,18,21) |
InChI Key |
WVUKSEWFVDEGPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)
![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)

![3-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267237.png)
![N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B267240.png)
![4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B267245.png)
![N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267247.png)
![N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267248.png)

![2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B267253.png)

![Methyl 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B267258.png)
![Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate](/img/structure/B267259.png)
